1,2-DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) is a saturated, medium-chain (12:0) symmetric phospholipid widely utilized in the formulation of artificial membranes, liposomes, and micelles [1]. Characterized by its exceptionally short acyl chains, 1,2-DLPC exhibits a sub-zero phase transition temperature (Tm ≈ -2 °C), ensuring it remains in a highly fluid, liquid-crystalline state at standard ambient and physiological temperatures [2]. This unique thermal profile, combined with its capacity to form ultra-thin lipid bilayers, makes it a critical material for room-temperature extrusion processes and the functional reconstitution of membrane proteins with short hydrophobic domains[3]. Beyond its structural utility, 1,2-DLPC is uniquely recognized as a potent agonist for the Liver Receptor Homolog-1 (LRH-1), distinguishing it from other structural phosphatidylcholines and driving its procurement as an active biological probe in metabolic and hepatology research [4].
Substituting 1,2-DLPC with more common saturated phosphatidylcholines, such as DMPC (14:0) or DPPC (16:0), fundamentally alters both the physical processing requirements and the resulting membrane mechanics [1]. Because DPPC and DMPC have significantly higher phase transition temperatures (~41 °C and ~24 °C, respectively), their use necessitates elevated temperatures during liposome hydration and extrusion, which can degrade heat-sensitive active pharmaceutical ingredients (APIs) or delicate proteins [2]. Furthermore, the increased hydrophobic thickness of DMPC and DPPC bilayers often leads to severe hydrophobic mismatch when reconstituting specific transmembrane proteins, resulting in protein aggregation or loss of function[3]. Finally, in biological assays targeting the LRH-1 nuclear receptor, substituting 1,2-DLPC with standard structural lipids completely abolishes the agonistic activity, rendering the formulation biologically inert for that specific metabolic pathway [4].
The main phase transition temperature (Tm) is a critical parameter dictating the thermal requirements for liposome formulation. 1,2-DLPC exhibits a Tm of approximately -2 °C, meaning it exists entirely in the highly fluid, liquid-crystalline phase at standard room temperature [1]. In stark contrast, DMPC has a Tm of ~24 °C, placing it near its transition point at room temperature, while DPPC has a Tm of ~41 °C, remaining in a rigid solid-gel phase unless actively heated [1]. This thermal differentiation allows 1,2-DLPC to be hydrated and extruded into unilamellar vesicles at 20–25 °C without the thermal stress required by longer-chain analogs [2].
| Evidence Dimension | Main Phase Transition Temperature (Tm) |
| Target Compound Data | 1,2-DLPC: ~ -2 °C |
| Comparator Or Baseline | DMPC: ~ 24 °C | DPPC: ~ 41 °C |
| Quantified Difference | DLPC transitions to a fluid phase 26 °C lower than DMPC and 43 °C lower than DPPC. |
| Conditions | Standard calorimetric evaluation of fully hydrated lipid bilayers |
Enables the room-temperature formulation and extrusion of fluid liposomes, completely avoiding the thermal degradation of heat-sensitive APIs or proteins.
The length of the acyl chains directly dictates the hydrophobic thickness (D_HH) of the resulting lipid bilayer. Small-angle neutron and X-ray scattering studies demonstrate that 1,2-DLPC forms an exceptionally thin hydrophobic core of approximately 29.6 to 29.8 Å at 30 °C [1]. This is significantly thinner than the bilayers formed by DMPC (~32.2 Å) and DPPC (~38.6 Å) [1]. For researchers reconstituting membrane proteins or peptides with short transmembrane segments, the ~23% reduction in thickness compared to DPPC is critical to avoiding hydrophobic mismatch, which otherwise drives protein aggregation and structural deformation [2].
| Evidence Dimension | Hydrophobic Bilayer Thickness (D_HH) |
| Target Compound Data | 1,2-DLPC: 29.6 - 29.8 Å (at 30 °C) |
| Comparator Or Baseline | DMPC: 32.2 Å | DPPC: 38.6 Å |
| Quantified Difference | DLPC forms a hydrophobic core ~2.4 Å thinner than DMPC and ~8.8 Å thinner than DPPC. |
| Conditions | Small-angle neutron and X-ray scattering of fully hydrated fluid bilayers |
Provides an ultra-thin structural matrix essential for the functional reconstitution of membrane proteins with short hydrophobic domains.
Unlike standard phosphatidylcholines that serve purely structural roles in membrane models, 1,2-DLPC functions as a highly specific, active biological ligand. Competitive displacement assays and in vivo models establish 1,2-DLPC as a potent endogenous and exogenous agonist for the Liver Receptor Homolog-1 (LRH-1) nuclear receptor, with an IC50 of approximately 0.13 μM in specific tracer assays [1]. Standard structural lipids like DPPC lack this specific binding capability [2]. Consequently, 1,2-DLPC actively induces bile acid biosynthetic enzymes and alters macrophage polarization, making it an active agent rather than an inert excipient [2].
| Evidence Dimension | LRH-1 Receptor Activation (IC50) |
| Target Compound Data | 1,2-DLPC: IC50 ~ 0.13 μM (active agonist) |
| Comparator Or Baseline | Standard structural PCs (e.g., DPPC): Biologically inert for LRH-1 |
| Quantified Difference | DLPC acts as a potent specific ligand, whereas standard comparators provide zero baseline agonism. |
| Conditions | In vitro competitive displacement assays and in vivo metabolic models |
Drives the procurement of 1,2-DLPC as an active pharmaceutical ingredient or biological probe for metabolic and hepatology research.
Leveraging its sub-zero phase transition temperature (-2 °C), 1,2-DLPC is the preferred lipid for hydrating and extruding highly fluid liposomes at 20-25 °C, completely bypassing the heating steps required for DMPC or DPPC that would otherwise degrade thermolabile compounds[1].
Due to its exceptionally thin hydrophobic bilayer (~29.8 Å), 1,2-DLPC is selected over standard 16:0 or 18:0 PCs to reconstitute membrane proteins and peptides with short transmembrane segments, actively preventing aggregation caused by hydrophobic mismatch[2].
Procured specifically for its role as a potent Liver Receptor Homolog-1 (LRH-1) agonist, 1,2-DLPC is utilized in hepatology and metabolic disease research to induce bile acid biosynthetic enzymes and study macrophage polarization, applications where generic structural lipids are completely inert[3].